(3-((Cyclohexyloxy)methyl)phenyl)boronic acid
Overview
Description
(3-((Cyclohexyloxy)methyl)phenyl)boronic acid is an organoboron compound that features a boronic acid functional group attached to a phenyl ring, which is further substituted with a cyclohexyloxy methyl group. This compound is of significant interest in organic chemistry due to its versatility in various chemical reactions, particularly in the formation of carbon-carbon bonds through Suzuki-Miyaura coupling reactions.
Mechanism of Action
Target of Action
Boronic acids, in general, are known to interact with various biological targets, including enzymes and receptors, by forming reversible covalent bonds with hydroxyl groups .
Mode of Action
(3-((Cyclohexyloxy)methyl)phenyl)boronic acid, like other boronic acids, is known to participate in the Suzuki-Miyaura cross-coupling reaction . This reaction is a type of palladium-catalyzed carbon-carbon bond-forming process. The boronic acid acts as a nucleophile, transferring its organic group to palladium after the oxidative addition of an aryl halide to palladium .
Biochemical Pathways
Boronic acids are known to play a role in various biochemical processes, including glycosylation and phosphorylation .
Pharmacokinetics
Boronic acids, in general, are known to have good bioavailability due to their ability to form reversible covalent bonds with biological targets .
Result of Action
The suzuki-miyaura cross-coupling reaction, in which this compound participates, is widely used in organic synthesis for the formation of biaryl compounds . These compounds have diverse applications in medicinal chemistry and materials science .
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, the pH of the environment can affect the stability of boronic acids, as they can undergo hydrolysis under acidic or basic conditions . Furthermore, the presence of diols can lead to the formation of boronate esters, affecting the reactivity of the boronic acid .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3-((Cyclohexyloxy)methyl)phenyl)boronic acid typically involves the reaction of a suitable phenylboronic acid derivative with cyclohexyloxy methyl halide under basic conditions. The reaction is usually carried out in the presence of a palladium catalyst and a base such as potassium carbonate. The reaction mixture is heated to facilitate the coupling reaction, resulting in the formation of the desired boronic acid compound.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-efficiency reactors and optimized reaction conditions to ensure high yield and purity of the product. The use of continuous flow reactors and automated systems can further enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
(3-((Cyclohexyloxy)methyl)phenyl)boronic acid undergoes various types of chemical reactions, including:
Oxidation: The boronic acid group can be oxidized to form boronic esters or borates.
Reduction: The phenyl ring can undergo reduction reactions to form cyclohexyl derivatives.
Substitution: The boronic acid group can participate in substitution reactions, particularly in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and sodium perborate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Palladium catalysts and bases like potassium carbonate or sodium hydroxide are commonly used in Suzuki-Miyaura coupling reactions.
Major Products Formed
Oxidation: Boronic esters or borates.
Reduction: Cyclohexyl derivatives.
Substitution: Various biaryl compounds formed through Suzuki-Miyaura coupling.
Scientific Research Applications
(3-((Cyclohexyloxy)methyl)phenyl)boronic acid has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in Suzuki-Miyaura coupling reactions to form biaryl compounds, which are important intermediates in the synthesis of pharmaceuticals and agrochemicals.
Biology: The compound is used in the development of boron-containing drugs and as a tool for studying boron chemistry in biological systems.
Industry: The compound is used in the synthesis of advanced materials and polymers with unique properties.
Comparison with Similar Compounds
Similar Compounds
Phenylboronic acid: A simpler boronic acid with a phenyl ring and boronic acid group.
(4-((Cyclohexyloxy)methyl)phenyl)boronic acid: A similar compound with the cyclohexyloxy methyl group in the para position.
(3-((Methoxy)methyl)phenyl)boronic acid: A compound with a methoxy methyl group instead of a cyclohexyloxy methyl group.
Uniqueness
(3-((Cyclohexyloxy)methyl)phenyl)boronic acid is unique due to the presence of the cyclohexyloxy methyl group, which imparts distinct steric and electronic properties. This makes it a valuable reagent in specific synthetic applications where these properties are advantageous.
Properties
IUPAC Name |
[3-(cyclohexyloxymethyl)phenyl]boronic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H19BO3/c15-14(16)12-6-4-5-11(9-12)10-17-13-7-2-1-3-8-13/h4-6,9,13,15-16H,1-3,7-8,10H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HWXMWQGTMQLXJQ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC(=CC=C1)COC2CCCCC2)(O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H19BO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80681336 | |
Record name | {3-[(Cyclohexyloxy)methyl]phenyl}boronic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80681336 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
234.10 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1256358-64-1 | |
Record name | Boronic acid, B-[3-[(cyclohexyloxy)methyl]phenyl]- | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1256358-64-1 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | {3-[(Cyclohexyloxy)methyl]phenyl}boronic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80681336 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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